1-(phenylsulfonyl)-2-pyrrolidinone
Overview
Description
1-(Phenylsulfonyl)-2-pyrrolidinone is an organic compound that belongs to the class of sulfonyl pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a phenylsulfonyl group
Scientific Research Applications
1-(Phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of pyrrolidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pyrrolidinone+Phenylsulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Nucleophilic Addition: The carbonyl group in the pyrrolidinone ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a pyrrolidinone ring.
1-(Phenylsulfonyl)indole: Contains an indole ring, offering different chemical properties and applications.
Phenylsulfonylmethane: A simpler compound with a sulfonyl group attached to a methane moiety.
Uniqueness
1-(Phenylsulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring and a phenylsulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in medicinal chemistry and material science make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUALBDOVEBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349859 | |
Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88000-68-4 | |
Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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